
1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
The synthesis of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of ethyl acetoacetate with guanidine in the presence of a base.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and a nitrile derivative.
Final Assembly: The final compound is obtained by coupling the pyrimidine and triazole intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with the replication process of microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine: This compound features a piperidine ring instead of a triazole ring, leading to different chemical and biological properties.
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: Another similar compound with a piperidine ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C9H8N6 |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
1-(6-ethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N6/c1-2-7-3-9(12-5-11-7)15-6-13-8(4-10)14-15/h3,5-6H,2H2,1H3 |
InChIキー |
NJQHYHPVKHZSFH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=N1)N2C=NC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
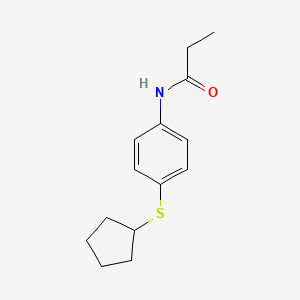
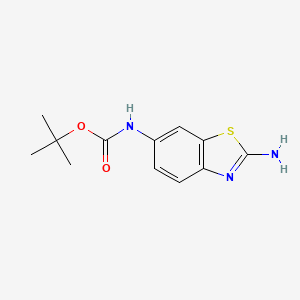
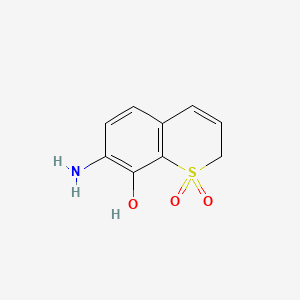

![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
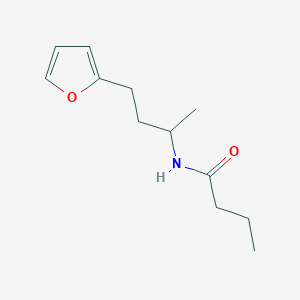
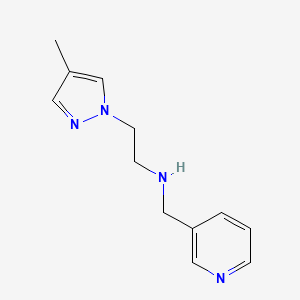
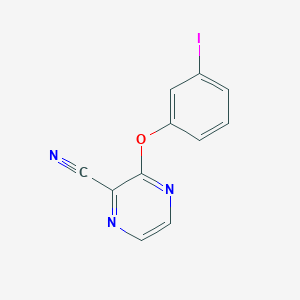
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
